molecular formula C7H8N2O B3271356 1-(Pyrimidin-4-yl)propan-1-one CAS No. 54643-10-6

1-(Pyrimidin-4-yl)propan-1-one

Cat. No.: B3271356
CAS No.: 54643-10-6
M. Wt: 136.15 g/mol
InChI Key: WWOMZGCRLZELMM-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)propan-1-one is a chemical compound with the formula C7H8N2O. It is a compound that falls under the category of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of nucleic acids (DNA and RNA), and are also found in many other bioactive molecules .

Scientific Research Applications

Synthesis of Biheterocyclic Compounds

1-(Pyrimidin-4-yl)propan-1-one derivatives have been synthesized and studied for their potential in creating biheterocyclic compounds. These compounds are characterized by nuclear magnetic resonance spectroscopy and mass spectrometry, indicating their relevance in structural and chemical analysis (Malavolta et al., 2014) (Malavolta et al., 2014).

Development of Selective Inhibitors

The compound has been utilized in the discovery of selective inhibitors for receptor tyrosine kinase, which shows promise as anticancer agents. This involves the optimization of N-aryl-N'-pyrimidin-4-yl ureas to inhibit fibroblast growth factor receptor tyrosine kinases effectively (Guagnano et al., 2011) (Guagnano et al., 2011).

Designing GPR119 Agonists

The derivatives of this compound are explored in the design and biological evaluation of GPR119 agonists. These studies contribute to understanding the interactions with the G protein-coupled receptor 119, significant for diabetes treatment (Kubo et al., 2021) (Kubo et al., 2021).

Inhibitory Properties and Molecular Dynamics

Pyrimidin-4-yl derivatives have shown DNase I inhibitory properties. Their interactions and dynamics are crucial for discovering new active inhibitors, contributing to the understanding of molecular interactions in biochemical processes (Ilić et al., 2021) (Ilić et al., 2021).

PDE9A Inhibitors for Cognitive Disorders

Another application involves the synthesis of a PDE9A inhibitor, PF-04447943, for potential treatment of cognitive disorders. This process includes parallel synthetic chemistry and structure-based drug design, highlighting the compound's versatility in neuropharmacology (Verhoest et al., 2012) (Verhoest et al., 2012).

Conformational Studies in Gas-Phase

The compound's derivatives are analyzed for conformational stabilities and geometrical parameters in the gas phase, aiding in the understanding of molecular structure and interactions (Yadava et al., 2011) (Yadava et al., 2011).

Properties

IUPAC Name

1-pyrimidin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOMZGCRLZELMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307574
Record name 1-(4-Pyrimidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54643-10-6
Record name 1-(4-Pyrimidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54643-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyrimidinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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